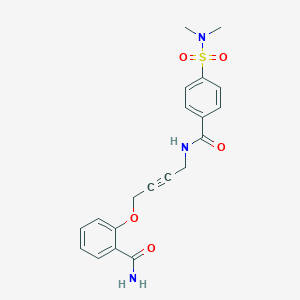

![molecular formula C23H25N5O5 B2407958 7-[2-羟基-3-(4-甲氧基苯氧基)-丙基]-1,3-二甲基-8-苯基氨基-3,7-二氢嘌呤-2,6-二酮 CAS No. 505081-13-0](/img/structure/B2407958.png)

7-[2-羟基-3-(4-甲氧基苯氧基)-丙基]-1,3-二甲基-8-苯基氨基-3,7-二氢嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

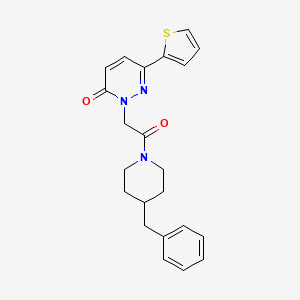

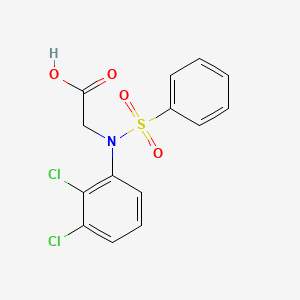

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids like DNA and RNA and are involved in many cellular processes. The presence of the methoxy (-OCH3) and phenylamino (-NH-C6H5) groups suggest that this compound might have unique properties compared to simple purines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. It contains a purine ring, which is a fused double ring made up of nitrogen and carbon atoms. Attached to this ring are various functional groups including a hydroxy-propyl group, a methoxy group attached to a phenyl ring, and a phenylamino group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the hydroxy groups might be involved in hydrogen bonding, the methoxy group might undergo reactions typical of ethers, and the phenylamino group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of polar functional groups like hydroxy and methoxy would likely make this compound somewhat polar and could influence its solubility in different solvents .科学研究应用

Anticancer Properties

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit promising anticancer effects. Researchers have explored their potential as lead compounds due to their good efficacy and low toxicity. These derivatives can act as building blocks for various pharmacologically active scaffolds. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents, forming complexes with metal ions such as Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ .

Other Potential Applications

Beyond the mentioned fields, 8-HQ derivatives have been explored for various other purposes, including antitubercular, antimalarial, and antitumor activities . Additionally, they find use as larvicides, herbicides, and fungicides .

作用机制

未来方向

属性

IUPAC Name |

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-26-20-19(21(30)27(2)23(26)31)28(22(25-20)24-15-7-5-4-6-8-15)13-16(29)14-33-18-11-9-17(32-3)10-12-18/h4-12,16,29H,13-14H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLPQOEBLOJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

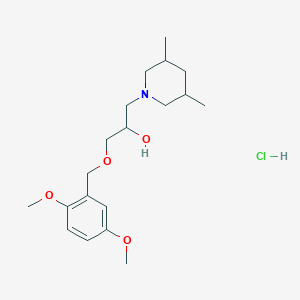

![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)

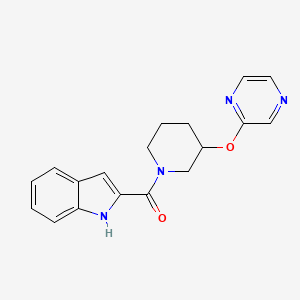

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)

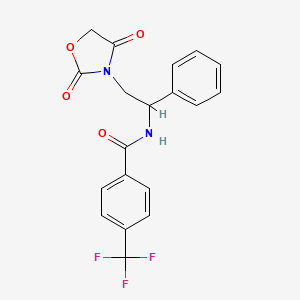

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)